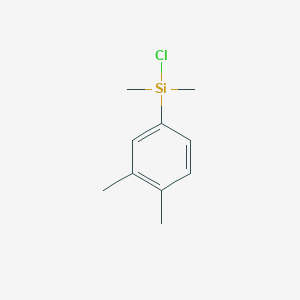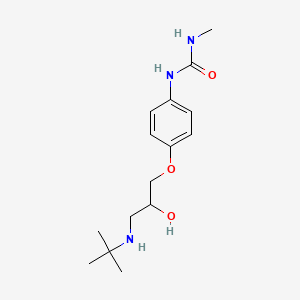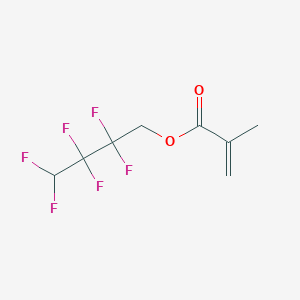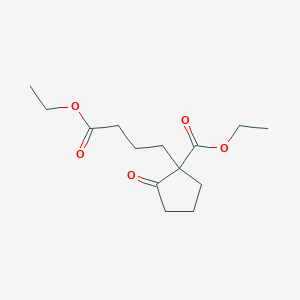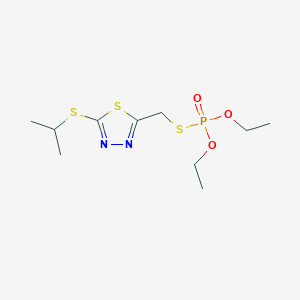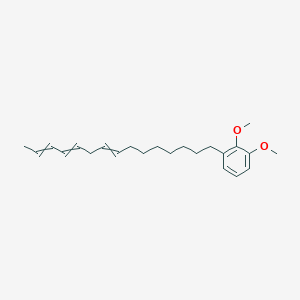
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is a chemical compound with the molecular formula C23H34O2 It is a derivative of benzene, featuring two methoxy groups and a pentadecatrienyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and pentadeca-8,11,13-trien-1-yl halide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the 1,2-dimethoxybenzene, followed by the addition of the pentadeca-8,11,13-trien-1-yl halide to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the pentadecatrienyl side chain can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups to the benzene ring.
科学的研究の応用
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.
類似化合物との比較
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: Lacks the pentadecatrienyl side chain, making it less complex and with different chemical properties.
1,3-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring, leading to different reactivity.
1,4-Dimethoxybenzene:
The uniqueness of this compound lies in its combination of methoxy groups and a long, unsaturated hydrocarbon chain, which imparts unique chemical and physical properties.
特性
CAS番号 |
50445-32-4 |
|---|---|
分子式 |
C23H34O2 |
分子量 |
342.5 g/mol |
IUPAC名 |
1,2-dimethoxy-3-pentadeca-8,11,13-trienylbenzene |
InChI |
InChI=1S/C23H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h4-7,9-10,17,19-20H,8,11-16,18H2,1-3H3 |
InChIキー |
LEEYYMJTDGPYSC-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


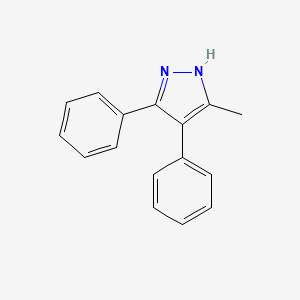
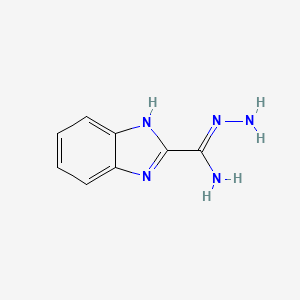
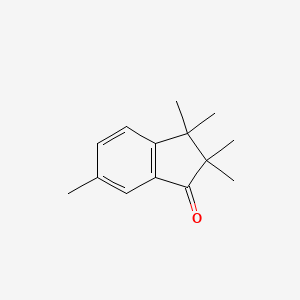
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
